molecular formula C17H18N2O4S B2442309 (2E)-3-(furan-2-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide CAS No. 433956-92-4

(2E)-3-(furan-2-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide

Cat. No.: B2442309
CAS No.: 433956-92-4
M. Wt: 346.4
InChI Key: RTLVLKCZHQSPIU-JXMROGBWSA-N
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Description

(2E)-3-(furan-2-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide is a synthetic organic compound that features a furan ring, a pyrrolidine sulfonyl group, and a phenyl group connected through a prop-2-enamide linkage

Scientific Research Applications

(2E)-3-(furan-2-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anti-cancer, or antimicrobial properties.

    Materials Science: The compound can be incorporated into polymers to enhance their thermal and mechanical properties.

    Biological Studies: It can be used as a probe to study enzyme interactions and protein-ligand binding mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide typically involves a multi-step process:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.

    Introduction of the Pyrrolidine Sulfonyl Group: This step involves the sulfonylation of pyrrolidine using sulfonyl chlorides under basic conditions.

    Coupling Reaction: The final step is the coupling of the furan derivative with the pyrrolidine sulfonyl phenyl derivative through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of green solvents and catalysts would be emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-2-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, bromine, sulfuric acid.

Major Products

    Oxidation: Furanones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring can participate in π-π stacking interactions, while the pyrrolidine sulfonyl group can form hydrogen bonds with amino acid residues in the active site of enzymes. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(furan-2-yl)-N-[4-(morpholin-1-ylsulfonyl)phenyl]prop-2-enamide: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

    (2E)-3-(furan-2-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]prop-2-enamide: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

The uniqueness of (2E)-3-(furan-2-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring and the pyrrolidine sulfonyl group allows for versatile interactions with biological targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-(4-pyrrolidin-1-ylsulfonylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c20-17(10-7-15-4-3-13-23-15)18-14-5-8-16(9-6-14)24(21,22)19-11-1-2-12-19/h3-10,13H,1-2,11-12H2,(H,18,20)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLVLKCZHQSPIU-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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